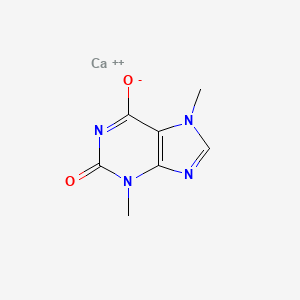
3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine is a heterocyclic compound containing a thiazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine typically involves the reaction of 2-chloro-2-phenylethylamine with a thiazolidine derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction, resulting in the formation of the desired thiazolidin-2-imine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, disrupting their normal function. For example, it may inhibit key enzymes involved in cell division, leading to apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chloro-2-phenylethyl)-2-thiazolidiniminium p-toluenesulfonate
- 4-Chloro-1-(2-chloro-2-phenylethyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine is unique due to its specific structural features, such as the presence of both a thiazolidine ring and a chloro-phenylethyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
3-(2-chloro-2-phenylethyl)-1,3-thiazolidin-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2S/c12-10(9-4-2-1-3-5-9)8-14-6-7-15-11(14)13/h1-5,10,13H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMWFCUPSUANSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N)N1CC(C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377874 |
Source


|
| Record name | 3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46425-47-2 |
Source


|
| Record name | 3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene](/img/structure/B13731071.png)




![2-[4,5-Dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13731115.png)






![1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]-](/img/structure/B13731165.png)

